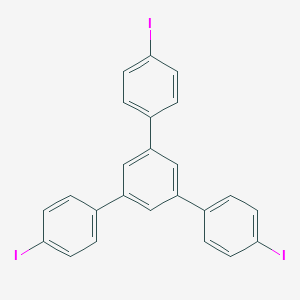

1,3,5-Tris(4-iodophenyl)benzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,3,5-tris(4-iodophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H15I3/c25-22-7-1-16(2-8-22)19-13-20(17-3-9-23(26)10-4-17)15-21(14-19)18-5-11-24(27)12-6-18/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGLWDSJGGFTHHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)I)C4=CC=C(C=C4)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H15I3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80445591 | |

| Record name | 1,3,5-Tris(4-iodophenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

684.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151417-38-8 | |

| Record name | 1,3,5-Tris(4-iodophenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-Tris(4-iodophenyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1,3,5-Tris(4-iodophenyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Tris(4-iodophenyl)benzene is a star-shaped organic compound that holds significant promise in the fields of materials science and drug development. Its unique C3-symmetric structure, characterized by a central benzene ring substituted with three iodophenyl arms, provides a versatile scaffold for the construction of complex molecular architectures.[1][2] The presence of iodine atoms at the para-positions of the phenyl rings offers reactive sites for various cross-coupling reactions, making it a valuable building block for the synthesis of functional materials such as organic light-emitting diodes (OLEDs), metal-organic frameworks (MOFs), and covalent organic frameworks (COFs).[2] This technical guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and visualizations of its synthetic workflow and reactivity.

Physical and Chemical Properties

This compound is typically a white to light yellow crystalline powder.[3] It is stable under normal laboratory conditions. The key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₁₅I₃ | [2][3][4] |

| Molecular Weight | 684.09 g/mol | [2][4] |

| Appearance | White to light yellow powder/crystal | [3] |

| Melting Point | 254-260 °C | [2] |

| Density | ~1.946 g/cm³ | [2] |

| Purity | >98.0% (HPLC) | [3] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves a Suzuki coupling reaction to form the triphenylbenzene core, followed by iodination. A detailed two-step procedure is described below.[1]

Step 1: Synthesis of 1,3,5-Tris(4'-trimethylsilylphenyl)benzene

-

To a 100 mL three-necked flask, add 1,3,5-tribromobenzene (3.15 g, 10 mmol), p-trimethylsilylphenylboronic acid (7.72 g, 40 mmol), and Pd(PPh₃)₄ (293 mg, 0.24 mmol).

-

Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times.

-

Add toluene and ethanol (3:1 volume ratio) as the solvent, followed by THF (20 mL) and a 2 mol/L aqueous solution of potassium carbonate (4.5 mL) via syringe.

-

Heat the reaction mixture to 85-90 °C under a nitrogen atmosphere and stir for 48 hours.

-

After cooling to room temperature, the crude product is purified by column chromatography using dichloromethane as the eluent to yield 1,3,5-tris(4'-trimethylsilylphenyl)benzene.

Step 2: Synthesis of this compound

-

Dissolve the intermediate from Step 1 in 100 mL of dichloromethane in a flask under a nitrogen atmosphere.

-

Slowly add a solution of iodine chloride (ICl, 4.05 g, 25 mmol) in dichloromethane (20 mL) to the flask.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Wash the reaction mixture with a 5% sodium thiosulfate solution.

-

Separate the organic layer, dry it over anhydrous MgSO₄, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography using carbon tetrachloride as the eluent to obtain this compound as a light yellow powder.

Characterization

Standard analytical techniques are used to confirm the identity and purity of the synthesized this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, corresponding to the protons on the central and peripheral benzene rings.

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. The spectrum of this compound shows characteristic absorption bands for C-H stretching of the aromatic rings and C=C stretching within the benzene rings. A reported IR spectrum (KBr) shows absorption bands at 3033, 1593, 1483, 1437, 1377, 1243, 1061, 1003, 886, and 810 cm⁻¹.[1]

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound. The expected molecular ion peak would correspond to the calculated molecular weight of 684.09 g/mol .

-

High-Performance Liquid Chromatography (HPLC): HPLC is utilized to assess the purity of the final product, which is typically reported to be greater than 98%.[3]

Visualizations

Synthetic Workflow

The following diagram illustrates the two-step synthesis of this compound.

Caption: A two-step synthetic route to this compound.

Application in Suzuki-Miyaura Coupling

The iodine atoms in this compound serve as excellent leaving groups in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reactivity allows for the extension of the molecular framework by forming new carbon-carbon bonds.[2]

Caption: Schematic of a Suzuki-Miyaura cross-coupling reaction.

References

An In-depth Technical Guide to 1,3,5-Tris(4-iodophenyl)benzene: A Versatile Core for Advanced Applications

CAS Number: 151417-38-8 Molecular Formula: C₂₄H₁₅I₃ Synonyms: 4,4''-Diiodo-5'-(4-iodophenyl)-1,1':3',1''-terphenyl

This technical guide provides a comprehensive overview of 1,3,5-Tris(4-iodophenyl)benzene, a key building block in materials science and a promising scaffold for the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications, with a focus on experimental data and potential biological relevance.

Physicochemical and Spectroscopic Data

This compound is a crystalline solid with a distinctive propeller-like, C₃-symmetric structure.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 684.09 g/mol | [2] |

| Appearance | White to light yellow powder/crystal | [3] |

| Melting Point | 254-260 °C | [2] |

| Density | ~1.946 g/cm³ | [3] |

| Solubility | Soluble in hot toluene | [4] |

| Storage | Store in a cool, dark place | [4] |

Spectroscopic Data:

| Technique | Data | Reference(s) |

| ¹H NMR (CDCl₃) | δ 7.39 (dd, 6H, J=2.0Hz, J=8.4Hz), 7.67 (s, 3H), 7.80 (dd, J=2.0Hz, J=8.4Hz, 6H) | [5] |

| IR (KBr) | 3033, 1593, 1483, 1437, 1377, 1243, 1061, 1003, 886, 810 cm⁻¹ | [5] |

Synthesis and Reactivity

The synthesis of this compound can be achieved through a multi-step process, with one common route involving a Suzuki coupling followed by iodination. The presence of three iodine atoms makes it an excellent precursor for a variety of cross-coupling reactions, enabling the construction of complex, multi-dimensional molecules.[3][5]

Synthetic Protocol

A representative synthesis of this compound is a two-step process starting from 1,3,5-tribromobenzene.[5]

Step 1: Synthesis of 1,3,5-Tris(4'-trimethylsilylphenyl)benzene

-

Reactants: 1,3,5-tribromobenzene, p-trimethylsilylphenylboronic acid

-

Catalyst: Pd(PPh₃)₄

-

Base: 2M K₂CO₃

-

Solvent: Toluene/Ethanol (3:1) and THF

-

Procedure: The reactants and catalyst are heated at 85-90°C for 48 hours under a nitrogen atmosphere. The crude product is purified by column chromatography.[5]

Step 2: Synthesis of this compound

-

Reactant: 1,3,5-Tris(4'-trimethylsilylphenyl)benzene

-

Reagent: Iodine chloride (ICl)

-

Solvent: Dichloromethane

-

Procedure: A solution of iodine chloride is added dropwise to a solution of the intermediate from Step 1 under nitrogen. The reaction is stirred at room temperature for 24 hours. The final product is purified by column chromatography, yielding a light yellow powder.[5] The overall yield reported for this specific procedure is 42%.[5]

Synthesis workflow for this compound.

Key Reactions and Experimental Data

The carbon-iodine bonds of this compound are highly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. These reactions are fundamental for extending the molecular framework and introducing diverse functionalities.

Suzuki Coupling: This reaction is used to form new carbon-carbon bonds by coupling with boronic acids or esters.[3]

| Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Phenylboronic acid | Pd/C | K₂CO₃ | DMF | Reflux | 1.5 | 92 | [6][7] |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene | 70-80 | 18-22 | 80 | [7] |

Sonogashira Coupling: This reaction introduces alkynyl groups, which is useful for creating rigid, linear structures.[3]

| Coupling Partner | Catalyst/Ligand | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Phenylacetylene | Pd(II) β-oxoiminatophosphane | - | Et₃N | Toluene | 25 | 1 | >95 | [8] |

| 1-Octyne | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 25 | 2 | 98 | [9] |

Heck Coupling: This reaction is employed to form substituted alkenes.

| Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 12-24 | >90 (typical) |[10] | | n-Butyl acrylate | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | Acetonitrile | 80 | 4 | 95 |[11] |

Applications in Drug Development and Life Sciences

While the primary applications of this compound are in materials science for the synthesis of OLEDs, covalent organic frameworks (COFs), and metal-organic frameworks (MOFs), its derivatives have shown significant potential in areas relevant to drug development.[3]

Anticancer Potential of a Carboxylated Derivative

Recent research has highlighted the anticancer properties of a derivative, 1,3,5-Tris(4-carboxyphenyl)benzene (H₃BTB).[1] This compound has been shown to interact with DNA through groove binding, leading to the unwinding of the DNA helix.[1][5]

Experimental Findings:

-

Cytotoxicity: H₃BTB demonstrated significant cytotoxic effects against human breast cancer cell lines (MDA-MB231 and MCF-7) and a human cervical cancer cell line (HeLa).[5] The IC₅₀ values were reported to be 29.72 µg/mL against skin cancer cells and 33.53 µg/mL against breast cancer cells in one study.[4]

-

Mechanism of Action: Molecular docking studies suggest that H₃BTB interacts with the minor groove of DNA.[1] Additionally, it shows strong binding affinities for key proteins in cancer pathways, such as caspase-3 and NF-κB, which are involved in apoptosis and inflammation.[5]

Proposed mechanism of anticancer activity for H₃BTB.

Scaffold for Fluorescent Probes

The rigid, C₃-symmetric core of this compound makes it an excellent scaffold for the design of fluorescent probes. By attaching fluorophores or recognition moieties through the versatile cross-coupling reactions, it is possible to create sensors for various biological analytes. Derivatives of the 1,3,5-triphenylbenzene core have been explored for the development of fluorescent sensors for metal ions.

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause serious eye damage.[2]

-

Hazard Statements: H318 (Causes serious eye damage)

-

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

-

Personal Protective Equipment (PPE): Dust mask type N95 (US), eyeshields, and gloves are recommended.[2]

Conclusion

This compound is a highly versatile and valuable molecule in synthetic chemistry. Its robust structure and the reactivity of its three iodine atoms provide a powerful platform for the construction of complex molecular architectures. While its primary applications have been in materials science, the demonstrated biological activity of its derivatives, particularly in cancer research, opens up exciting new avenues for its use in drug discovery and development. This guide provides a foundational understanding of its properties and reactivity, which will be instrumental for scientists looking to harness the potential of this unique chemical entity.

References

- 1. Molecular Spectroscopy Evidence of 1,3,5-Tris(4-carboxyphenyl)benzene Binding to DNA: Anticancer Potential along with the Comparative Binding Profile of Intercalation via Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,3,5-三(4-碘苯基)苯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. 1,3,5-Tris(4-carboxyphenyl)benzene | 50446-44-1 | Benchchem [benchchem.com]

- 6. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]

- 7. benchchem.com [benchchem.com]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Molecular Structure and Symmetry of 1,3,5-Tris(4-iodophenyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and symmetry of 1,3,5-Tris(4-iodophenyl)benzene, a key building block in supramolecular chemistry and materials science. The document details the molecule's structural characteristics, symmetry elements, and relevant physicochemical properties. Experimental protocols for its synthesis and characterization are also provided to support further research and application.

Molecular Structure

This compound, with the chemical formula C₂₄H₁₅I₃, is a star-shaped aromatic molecule.[1] It features a central benzene ring to which three 4-iodophenyl groups are attached at the 1, 3, and 5 positions. This substitution pattern results in a highly symmetric, propeller-like conformation. The presence of the bulky iodine atoms influences the torsional angles between the central and peripheral phenyl rings, although the molecule can achieve a high degree of planarity.

The carbon-iodine bonds are significant features of this molecule, rendering them susceptible to various cross-coupling reactions, such as Suzuki and Sonogashira couplings. This reactivity makes this compound a valuable precursor for the synthesis of more complex organic architectures, including metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and dendrimers.[2][3]

Molecular Symmetry

The symmetrical arrangement of the 4-iodophenyl substituents on the central benzene ring confers a high degree of symmetry to the molecule. Based on the analysis of similarly substituted planar benzene derivatives, the point group of this compound is assigned as D₃h .[4][5]

The key symmetry elements of the D₃h point group present in this molecule are:

-

One C₃ principal rotation axis: Perpendicular to the plane of the central benzene ring and passing through its center. A 120° rotation around this axis leaves the molecule unchanged.

-

Three C₂ rotation axes: Lying in the plane of the central benzene ring, each passing through the center and one of the substituted carbon atoms and the C-C bond opposite to it.

-

One σh horizontal mirror plane: Coincident with the plane of the central benzene ring.

-

Three σv vertical mirror planes: Each containing the C₃ axis and one of the C₂ axes.

-

One S₃ improper rotation axis: Coincident with the C₃ principal axis.

This high symmetry is a key factor in its ability to form well-ordered supramolecular assemblies and crystalline materials.[2]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₁₅I₃ | [1] |

| Molecular Weight | 684.09 g/mol | [6] |

| Appearance | White to light yellow powder/crystal | |

| Melting Point | 254-260 °C | [1][6] |

| Density | ~1.946 g/cm³ | [1] |

Spectroscopic Data:

-

¹H NMR (CDCl₃): δ 7.39 (dd, 6H, J=2.0Hz, J=8.4Hz), 7.67 (s, 3H), 7.80 (dd, J=2.0Hz, J=8.4Hz).

-

IR (KBr, cm⁻¹): 3033, 1593, 1483, 1437, 1377, 1243, 1061, 1003, 886, 810.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves a Suzuki coupling reaction followed by iodination.

Step 1: Synthesis of 1,3,5-Tris(4'-trimethylsilylphenyl)benzene

-

To a 100 mL three-necked flask, add 1,3,5-tribromobenzene (3.15 g, 10 mmol), p-trimethylsilylphenylboronic acid (7.72 g, 40 mmol), and Pd(PPh₃)₄ (293 mg, 0.24 mmol).

-

Evacuate the flask and purge with nitrogen gas for three cycles.

-

Inject THF (20 mL) and a 2 mol/L aqueous solution of potassium carbonate (4.5 mL) into the flask.

-

Heat the reaction mixture to 85-90 °C under a nitrogen atmosphere and stir for 48 hours.

-

After cooling, purify the crude product by column chromatography using dichloromethane as the eluent to obtain the intermediate.

Step 2: Synthesis of this compound

-

Dissolve the intermediate from Step 1 in 100 mL of dichloromethane.

-

Slowly add a solution of iodine chloride (ICl, 4.05 g, 25 mmol) in dichloromethane (20 mL) dropwise under a nitrogen atmosphere.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Wash the reaction mixture with a 5% sodium thiosulfate solution.

-

Separate the organic layer, dry it over anhydrous MgSO₄, and concentrate it.

-

Purify the product by column chromatography using carbon tetrachloride as the eluent to yield this compound as a light yellow powder.

Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer using a suitable deuterated solvent (e.g., CDCl₃).

-

Infrared (IR) Spectroscopy: IR spectra are typically recorded on an FTIR spectrometer using KBr pellets.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition.

-

Melting Point Analysis: The melting point is determined using a standard melting point apparatus.

Visualizations

Molecular Structure and Symmetry Elements

Caption: Molecular structure and key symmetry elements of this compound.

Synthesis Workflow

References

Solubility Profile of 1,3,5-Tris(4-iodophenyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5-Tris(4-iodophenyl)benzene is a key building block in materials science and organic synthesis, valued for its rigid, propeller-like structure and multiple reactive iodine sites.[1] These characteristics make it a prime candidate for the construction of complex architectures such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). However, its large, nonpolar structure results in limited solubility in many common organic solvents, a factor that can present challenges in its handling, purification, and use in solution-based reactions. This technical guide provides a comprehensive overview of the available solubility information for this compound, details experimental protocols for determining its solubility, and offers insights into its behavior in various solvent systems.

Physicochemical Properties

This compound is a white to light-yellow crystalline powder with a high melting point, indicative of its rigid and symmetric molecular structure.[2]

| Property | Value | Reference |

| Molecular Formula | C₂₄H₁₅I₃ | [3] |

| Molecular Weight | 684.09 g/mol | [3] |

| Melting Point | 254-260 °C | [3] |

| Appearance | White to light-yellow powder/crystal | [2] |

Solubility Data

Quantitative solubility data for this compound is not extensively reported in the literature. However, qualitative solubility can be inferred from solvents used in its synthesis and purification. The compound is generally considered to have low solubility in most common organic solvents at room temperature. Its solubility is expected to increase with temperature.

| Solvent | Qualitative Solubility (at Room Temperature) | Notes |

| Nonpolar Solvents | ||

| Hexane | Insoluble to Very Sparingly Soluble | Often used as an anti-solvent for precipitation.[4] |

| Toluene | Sparingly Soluble | May be used as a reaction solvent at elevated temperatures.[4] |

| Benzene | Sparingly Soluble | Similar to toluene, solubility increases with heat. |

| Carbon Tetrachloride | Sparingly Soluble | |

| Polar Aprotic Solvents | ||

| Acetone | Sparingly Soluble | |

| Tetrahydrofuran (THF) | Sparingly Soluble | |

| Dichloromethane (DCM) | Sparingly Soluble | |

| Chloroform | Sparingly Soluble | |

| N,N-Dimethylformamide (DMF) | Moderately Soluble (with heating) | |

| Dimethyl Sulfoxide (DMSO) | Moderately Soluble (with heating) | [5] |

| Polar Protic Solvents | ||

| Water | Insoluble | |

| Ethanol | Insoluble to Very Sparingly Soluble | |

| Methanol | Insoluble to Very Sparingly Soluble |

Experimental Protocols for Solubility Determination

Given the limited available data, experimental determination of the solubility of this compound is often necessary. The following are general protocols that can be adapted for this purpose.

Qualitative Solubility Assessment

This method provides a rapid screening of suitable solvents.

Materials:

-

This compound

-

A selection of organic solvents (e.g., hexane, toluene, acetone, THF, DCM, chloroform, DMF, DMSO, ethanol)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Add approximately 1-2 mg of this compound to a series of test tubes.

-

To each test tube, add 1 mL of a different solvent.

-

Vortex each tube vigorously for 1-2 minutes.

-

Visually inspect for dissolution. If the solid dissolves completely, it is considered soluble. If some solid remains, it is sparingly soluble or insoluble.

-

For sparingly soluble samples, gentle heating can be applied to assess the effect of temperature on solubility.

Quantitative Solubility Determination (Shake-Flask Method)

This method provides a more precise measure of solubility.

Materials:

-

This compound

-

Chosen solvent

-

Scintillation vials with screw caps

-

Analytical balance

-

Shaker or orbital incubator set to a constant temperature

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a scintillation vial.

-

Seal the vial and place it on a shaker at a constant temperature for 24-48 hours to ensure equilibrium is reached.

-

Allow the solution to stand undisturbed for a few hours to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter to remove any suspended particles.

-

Dilute the filtered solution with a known volume of a suitable solvent.

-

Analyze the concentration of this compound in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.

-

Calculate the original solubility based on the concentration and dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for assessing the solubility of a poorly soluble compound like this compound.

Caption: Workflow for solubility determination of this compound.

Conclusion

While quantitative solubility data for this compound is scarce, a qualitative understanding of its solubility can be gained from its use in organic synthesis. For applications requiring precise solubility information, the experimental protocols outlined in this guide provide a robust framework for its determination. The inherent low solubility of this compound in many common organic solvents necessitates careful solvent selection and may require elevated temperatures to achieve practical concentrations for reactions and analysis. For synthetic applications where solubility is a significant hurdle, alternative methods such as solid-state synthesis (mechanochemistry) may be considered.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 151417-38-8 | TCI Deutschland GmbH [tcichemicals.com]

- 3. 1,3,5-三(4-碘苯基)苯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. US5344980A - Process for the preparation of 1,3,5-tris(4'-hydroxyaryl)benzene - Google Patents [patents.google.com]

- 5. 1,3,5-Tris(4-aminophenyl)benzene | 118727-34-7 [chemicalbook.com]

An In-depth Technical Guide on the Core Properties of 1,3,5-Tris(4-iodophenyl)benzene

This technical guide provides a comprehensive overview of the melting point and thermal stability of 1,3,5-Tris(4-iodophenyl)benzene, a pivotal building block for researchers, scientists, and professionals engaged in drug development and materials science. This document outlines the physicochemical properties, experimental protocols for thermal analysis, and the synthetic pathways and applications of this versatile compound.

Core Physicochemical and Thermal Properties

This compound is a symmetrical aromatic compound with a central benzene ring substituted at the 1, 3, and 5 positions with 4-iodophenyl groups.[1] Its rigid, propeller-like structure and the presence of three reactive iodine atoms make it a valuable precursor in the synthesis of advanced organic materials, including Organic Light-Emitting Diodes (OLEDs), Metal-Organic Frameworks (MOFs), and Covalent Organic Frameworks (COFs).[1][2] The compound typically appears as a white to light yellow powder or crystalline solid.[3]

Data Presentation: Quantitative Physicochemical and Thermal Data

| Property | Value | Source |

| Molecular Formula | C₂₄H₁₅I₃ | [2] |

| Molecular Weight | 684.09 g/mol | [2] |

| Melting Point | 254-260 °C | [2] |

| Boiling Point | 600.262 °C at 760 mmHg | [4] |

| Density | ~1.946 g/cm³ | [2] |

| Appearance | White to light yellow powder/crystal | [2][3] |

Thermal Stability Overview:

Experimental Protocols

Detailed experimental protocols for determining the melting point and thermal stability of a solid organic compound like this compound typically involve Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Melting Point Determination via Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The melting point is identified as the peak of the endothermic transition.

Methodology:

-

Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum pan.

-

Instrument Setup: A DSC instrument (e.g., NETZSCH DSC 300 Select) is calibrated using standard materials (e.g., indium).

-

Thermal Program: The sample is heated at a constant rate, commonly 5, 10, 15, or 20 °C/min, under an inert nitrogen atmosphere (flow rate of 50 mL/min).[6] The temperature range is set to encompass the expected melting point, for instance, from room temperature to 300 °C.

-

Data Analysis: The onset temperature and the peak maximum of the endothermic event in the DSC thermogram are recorded to determine the melting range and the peak melting temperature.

Thermal Stability Assessment via Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the decomposition temperature and overall thermal stability.

Methodology:

-

Sample Preparation: A slightly larger sample (typically 5-10 mg) is placed in a ceramic or platinum crucible.

-

Instrument Setup: A TGA instrument (e.g., NETZSCH STA-449 F3) is tared and calibrated.

-

Thermal Program: The sample is heated at a controlled rate (e.g., 10 °C/min) in a controlled atmosphere (typically nitrogen or air) over a wide temperature range (e.g., from room temperature to 800 °C).

-

Data Analysis: The TGA curve plots percentage weight loss versus temperature. The onset of decomposition is often defined as the temperature at which 5% weight loss occurs (Td5). The temperature of the maximum rate of decomposition is determined from the peak of the derivative of the TGA curve (DTG).

Synthesis and Applications Workflow

This compound is a key intermediate synthesized from commercially available starting materials. Its primary utility lies in its role as a versatile building block for creating complex, functional organic materials through cross-coupling reactions.

Caption: Synthetic route and applications of this compound.

The diagram above illustrates a common synthetic pathway to this compound, starting from 1,3,5-tribromobenzene.[7] The resulting product serves as a critical precursor for various advanced materials. The iodine atoms are excellent leaving groups in transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the construction of larger, conjugated systems used in OLEDs, porous frameworks (MOFs and COFs), and specialized polymers.[1][2]

Logical Relationship in Material Synthesis

The utility of this compound stems from its trifunctional nature, which allows it to act as a core or node in the construction of larger, symmetrical molecules and network structures.

Caption: Role of the compound as a symmetric core in materials synthesis.

This logical diagram highlights how the C3-symmetric nature of this compound is exploited. By reacting it with various functionalized linkers through cross-coupling reactions, chemists can precisely control the geometry and properties of the resulting macromolecules, leading to the formation of dendrimers, star-shaped molecules, and extended two- or three-dimensional porous frameworks.[1] This strategic approach is fundamental to the bottom-up synthesis of novel functional materials.

References

1H and 13C NMR spectral data of 1,3,5-Tris(4-iodophenyl)benzene

An In-depth Technical Guide to 1,3,5-Tris(4-iodophenyl)benzene: Spectroscopic Data and Experimental Protocols

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectral data for this compound, tailored for researchers, scientists, and professionals in drug development. The document presents extrapolated ¹H and ¹³C NMR data, detailed experimental protocols for acquiring such data, and logical diagrams to illustrate the molecular structure and a common synthetic pathway.

Physicochemical Properties

This compound is a crystalline solid with a distinct star-shaped molecular architecture. The central benzene ring is symmetrically substituted at the 1, 3, and 5 positions with 4-iodophenyl groups.[1] This structural rigidity and the presence of three reactive iodine atoms make it a valuable building block in supramolecular chemistry and materials science.[1][2][3]

| Property | Value |

| Molecular Formula | C₂₄H₁₅I₃ |

| Molecular Weight | 684.09 g/mol |

| Appearance | White to light yellow powder or crystals |

| Melting Point | 254-260 °C |

| CAS Number | 151417-38-8 |

NMR Spectral Data

¹H NMR Spectral Data (Extrapolated)

The ¹H NMR spectrum is expected to be simple due to the molecule's high C₃ symmetry. It should feature a singlet for the protons on the central benzene ring and two doublets for the protons on the peripheral iodophenyl rings, exhibiting a characteristic AA'BB' splitting pattern.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~7.8 (Predicted) | d, J ≈ 8.5 Hz | 6H | Protons ortho to Iodine |

| ~7.7 (Predicted) | s | 3H | Central benzene protons |

| ~7.5 (Predicted) | d, J ≈ 8.5 Hz | 6H | Protons meta to Iodine |

Predicted based on data for 1,3,5-Tris(4-bromophenyl)benzene: ¹H NMR (CDCl₃, 500 MHz): δ 7.70 (s, 3H), 7.62 (d, J = 8.5 Hz, 6H), 7.56 (d, J = 8.5 Hz, 6H).[4]

¹³C NMR Spectral Data (Extrapolated)

The ¹³C NMR spectrum will also reflect the molecule's symmetry, showing a limited number of signals for the carbon atoms.

| Chemical Shift (δ) (ppm) | Assignment |

| ~142 (Predicted) | C-C (Central ring to peripheral ring) |

| ~140 (Predicted) | C-H (Central ring) |

| ~138 (Predicted) | C-H (Peripheral ring, meta to Iodine) |

| ~129 (Predicted) | C-H (Peripheral ring, ortho to Iodine) |

| ~125 (Predicted) | C (Central ring) |

| ~95 (Predicted) | C-I (Peripheral ring) |

Predicted based on data for 1,3,5-Tris(4-bromophenyl)benzene: ¹³C NMR (CDCl₃, 125 MHz): 141.7, 139.9, 132.3, 129.0, 125.2, 122.4.[4]

Experimental Protocols

The following are generalized protocols for the synthesis and NMR analysis of this compound based on common laboratory practices for similar compounds.

Synthesis via Cyclotrimerization of 4-Iodoacetophenone

A common synthetic route to 1,3,5-triarylbenzenes is the acid-catalyzed cyclotrimerization of the corresponding acetophenone derivative.

Materials:

-

4-Iodoacetophenone

-

Ethanol

-

Concentrated Sulfuric Acid

Procedure:

-

A mixture of 4-iodoacetophenone in ethanol is prepared.

-

Concentrated sulfuric acid is added dropwise to the mixture as a catalyst.

-

The reaction mixture is refluxed for several hours.

-

Upon cooling, the product precipitates and can be collected by filtration.

-

The crude product is washed with ethanol and can be further purified by recrystallization.

NMR Sample Preparation and Data Acquisition

Instrumentation:

-

NMR Spectrometer (e.g., Bruker Avance 400 MHz or higher)

-

5 mm NMR tubes

Materials:

-

This compound sample (5-10 mg)

-

Deuterated solvent (e.g., CDCl₃ or DMSO-d₆, ~0.6 mL)

-

Internal standard (e.g., Tetramethylsilane - TMS)

Procedure:

-

Accurately weigh the sample and dissolve it in the deuterated solvent within a clean, dry vial.

-

Transfer the solution to an NMR tube.

-

Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary.

-

Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

Visualizations

The following diagrams illustrate the molecular structure and a typical synthetic workflow for this compound.

Caption: Molecular structure of this compound.

Caption: Synthetic workflow for this compound.

References

FT-IR Spectroscopic Analysis of 1,3,5-Tris(4-iodophenyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 1,3,5-Tris(4-iodophenyl)benzene. This document details the characteristic vibrational modes of the molecule, offers a robust experimental protocol for obtaining high-quality spectra, and presents a logical workflow for the analytical process. The information herein is intended to support research and development activities where this compound is utilized as a key intermediate or building block.

Introduction to this compound

This compound is a star-shaped aromatic compound with a central benzene ring symmetrically substituted with three 4-iodophenyl groups.[1] Its rigid, planar structure and the presence of three reactive iodine atoms make it a valuable precursor in the synthesis of advanced materials, including organic light-emitting diodes (OLEDs), porous organic frameworks (POFs), and dendrimers.[1] Accurate structural characterization is paramount, and FT-IR spectroscopy serves as a rapid and reliable technique for confirming the presence of key functional groups and overall molecular structure.

Core Principles of FT-IR Spectroscopy

FT-IR spectroscopy is an analytical technique that utilizes infrared radiation to probe the vibrational modes of molecules. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to the vibrations of its chemical bonds (e.g., stretching, bending, and rocking). The resulting spectrum is a unique "fingerprint" of the molecule, providing valuable information about its functional groups and molecular structure.[2]

Experimental Protocol: FT-IR Analysis of this compound (KBr Pellet Method)

This section details the procedure for obtaining an FT-IR spectrum of solid this compound using the potassium bromide (KBr) pellet technique. This method is widely used for solid samples and provides high-quality spectra.[2][3][4]

Materials and Equipment:

-

FT-IR grade Potassium Bromide (KBr), dried

-

Agate mortar and pestle

-

Hydraulic press with pellet die

-

FT-IR spectrometer

-

Spatula

-

Desiccator

Procedure:

-

Sample Preparation:

-

Place approximately 1-2 mg of the this compound sample into a clean, dry agate mortar.

-

Add approximately 100-200 mg of dry, FT-IR grade KBr to the mortar. The sample-to-KBr ratio should be roughly 1:100.

-

Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize scattering of the infrared radiation.[7]

-

-

Pellet Formation:

-

Transfer a portion of the ground mixture into the pellet die.

-

Ensure the powder is evenly distributed to form a uniform pellet.

-

Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.[3]

-

-

Background Spectrum Acquisition:

-

Place an empty sample holder in the FT-IR spectrometer.

-

Acquire a background spectrum. This will account for any atmospheric interferences (e.g., CO₂, water vapor) and instrumental artifacts.[2]

-

-

Sample Spectrum Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Acquire the FT-IR spectrum of the sample. The typical scanning range is 4000-400 cm⁻¹.[2]

-

-

Data Processing:

-

The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks for analysis and interpretation.

-

Data Presentation: FT-IR Peak Assignments

The following table summarizes the experimentally observed FT-IR absorption bands for this compound and their corresponding vibrational assignments.[8] The interpretation is based on established group frequencies for aromatic and halogenated compounds.

| Wavenumber (cm⁻¹) | Vibrational Assignment | Intensity |

| 3033 | Aromatic C-H Stretching | Medium |

| 1593 | Aromatic C=C In-Ring Stretching | Strong |

| 1483 | Aromatic C=C In-Ring Stretching | Strong |

| 1437 | Aromatic C=C In-Ring Stretching | Medium |

| 1377 | Aromatic C-H In-Plane Bending | Medium |

| 1243 | Aromatic C-H In-Plane Bending | Medium |

| 1061 | Aromatic Ring Breathing/C-H In-Plane Bending | Medium |

| 1003 | Aromatic Ring Breathing (Trisubstituted Benzene) | Medium |

| 886 | Aromatic C-H Out-of-Plane Bending | Strong |

| 810 | Aromatic C-H Out-of-Plane Bending (p-disubstituted) | Strong |

| Below 600 | C-I Stretching | Strong |

Note: The C-I stretching vibration is expected to appear in the far-infrared region, typically below 600 cm⁻¹, and may not be observed in a standard mid-infrared spectrum.

Interpretation of the Spectrum

The FT-IR spectrum of this compound is characterized by several key absorption bands that confirm its molecular structure:

-

Aromatic C-H Stretching: The peak at 3033 cm⁻¹ is characteristic of the C-H stretching vibrations of the aromatic rings.

-

Aromatic C=C In-Ring Stretching: The strong absorptions at 1593 cm⁻¹ and 1483 cm⁻¹ are indicative of the carbon-carbon double bond stretching vibrations within the benzene rings. The presence of multiple bands in this region is typical for substituted aromatic compounds.

-

Aromatic C-H Bending: The bands in the 1377-1003 cm⁻¹ region can be attributed to various in-plane bending vibrations of the aromatic C-H bonds and ring breathing modes.

-

Out-of-Plane C-H Bending: The strong absorptions at 886 cm⁻¹ and 810 cm⁻¹ are due to the out-of-plane bending of the aromatic C-H bonds. The band at 810 cm⁻¹ is particularly indicative of the para-disubstitution pattern on the peripheral phenyl rings.

-

C-I Stretching: The carbon-iodine bond stretching vibration is expected to appear at lower frequencies, generally in the 600-500 cm⁻¹ range, which is often at the edge or outside the standard mid-IR measurement range.

Logical Workflow for FT-IR Analysis

The following diagram illustrates the logical workflow for the FT-IR spectroscopic analysis of this compound.

Caption: Workflow for FT-IR analysis of this compound.

This technical guide provides a foundational understanding of the FT-IR spectroscopic analysis of this compound. For more in-depth analysis, comparison with spectra of analogous compounds and computational vibrational frequency calculations can be employed.

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. Benzene, iodo- [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. Page loading... [wap.guidechem.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound | 151417-38-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Electrophilic Aromatic Substitution Mechanisms in Trisubstituted Benzenes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles governing electrophilic aromatic substitution (EAS) reactions in trisubstituted benzene rings. It delves into the interplay of electronic and steric effects that dictate regioselectivity, offering a predictive framework crucial for synthetic chemistry and drug development. This document summarizes key quantitative data, details experimental protocols for seminal reactions, and provides visual aids to clarify complex relationships.

Core Principles: Directing Effects in Trisubstituted Systems

Electrophilic aromatic substitution is a cornerstone of organic synthesis, enabling the functionalization of aromatic rings. In trisubstituted benzenes, the regiochemical outcome of an incoming electrophile is determined by the cumulative influence of the three existing substituents. These groups can be broadly categorized as activating or deactivating, and as ortho-, para-, or meta-directing.

Activating Groups: These substituents donate electron density to the aromatic ring, stabilizing the arenium ion intermediate and increasing the rate of reaction. They are typically ortho- and para-directors. Examples include hydroxyl (-OH), alkoxy (-OR), alkyl (-R), and amino (-NR₂) groups.

Deactivating Groups: These groups withdraw electron density from the ring, destabilizing the arenium ion and slowing the reaction rate. Most deactivating groups are meta-directors, with the notable exception of halogens, which are deactivating ortho-, para-directors. Examples include nitro (-NO₂), cyano (-CN), and carbonyl (-COR) groups.

The directing effects of substituents are additive.[1] When multiple groups are present, the position of electrophilic attack is determined by a consensus of their directing influences, often with the most powerful activating group dominating.[1][2] However, steric hindrance can play a significant role, disfavoring substitution at sterically crowded positions.[1][2]

Reinforcing and Opposing Directing Effects

-

Reinforcing Effects: When the directing effects of the substituents are cooperative, the regioselectivity is generally high, leading to a major product. For instance, in 2,4-dinitrotoluene, both nitro groups (meta-directors) and the methyl group (ortho-, para-director) direct an incoming electrophile to the 6-position.

-

Opposing Effects: When the directing effects are in conflict, mixtures of products are common. In such cases, the most strongly activating group typically governs the primary substitution pattern.[2] Steric hindrance can also become a deciding factor, favoring substitution at the least hindered position.[1] It is rare for substitution to occur at the position between two existing substituents in a meta relationship due to severe steric hindrance.[2]

Quantitative Data on Isomer Distribution

The following tables summarize quantitative data on the isomer distribution for various electrophilic aromatic substitution reactions on trisubstituted benzenes. This data is essential for predicting the outcomes of synthetic routes and for optimizing reaction conditions to favor the desired isomer.

| Substrate | Reaction | Reagents | Major Product(s) | Isomer Distribution (%) | Reference(s) |

| 1,2,3-Trichlorobenzene | Nitration | HNO₃/H₂SO₄ | 4,6-Dinitro-1,2,3-trichlorobenzene | 93.95 (yield) | [3] |

| 2,6-Dimethylanisole | Nitration | Nitrous acid-catalyzed | 2,6-Dimethyl-4-nitroanisole | High yield | [1][4] |

Note: Quantitative isomer distribution data for many specific EAS reactions on a wide variety of trisubstituted benzenes is not always readily available in compiled formats and often requires analysis of individual research articles.

Key Electrophilic Aromatic Substitution Reactions and Experimental Protocols

This section details the mechanisms and provides exemplary experimental protocols for several key EAS reactions on trisubstituted benzenes.

Nitration

Nitration involves the introduction of a nitro group (-NO₂) onto the aromatic ring using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).

Experimental Protocol: Nitration of 1,2,3-Trichlorobenzene [3]

-

Reagent Preparation: Prepare a nitrating mixture of 65% nitric acid and 98% sulfuric acid.

-

Reaction Setup: In a suitable reaction vessel, combine 1,2,3-trichlorobenzene, sulfuric acid, and nitric acid in a molar ratio of 1:11.3:2.3.

-

Reaction Conditions: Maintain the reaction temperature at 65°C for 4.5 hours with stirring.

-

Work-up and Isolation: Upon completion, the reaction mixture is worked up to isolate the product.

-

Analysis: The product, 4,6-dinitro-1,2,3-trichlorobenzene, can be characterized by IR, HPLC, and elemental analysis. The reported yield under these conditions is 93.95%.

Halogenation

Halogenation introduces a halogen (Cl, Br) onto the aromatic ring. This reaction typically requires a Lewis acid catalyst, such as FeCl₃ or FeBr₃, to polarize the halogen molecule and generate a more potent electrophile.

Experimental Protocol: Chlorination of o-Dichlorobenzene to 1,2,3-Trichlorobenzene

This protocol describes the synthesis of a trisubstituted benzene from a disubstituted precursor, illustrating a common synthetic route.

-

Reaction Setup: In a 500mL four-necked flask equipped with a blue fluorescent lamp, add 260g of the starting material (a mixture containing dichloronitrobenzenes).

-

Reaction Conditions: Heat the liquid to approximately 160°C and introduce chlorine gas at a flow rate of 5.0 L/h, maintaining the chlorination temperature at 180°C.

-

Work-up: After the reaction, the mixture is subjected to an alkaline wash, followed by a water wash, to yield the oil layer containing the product.

-

Purification and Analysis: The 1,2,3-trichlorobenzene can be separated from other isomers, such as 1,2,4-trichlorobenzene, by fractional distillation. The composition of the product mixture can be determined by gas chromatography.

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO₃H) to the aromatic ring using fuming sulfuric acid (a solution of SO₃ in H₂SO₄) or concentrated sulfuric acid.

Experimental Protocol: Sulfonation of 1,2,4-Trichlorobenzene [5]

-

Reaction Setup: In a 50 cm³ round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add 1,2,4-trichlorobenzene (4.21 g, 25 mmol) and an ionic liquid such as [bmim][NTf₂] (1.0 g).

-

Reagent Addition: Cautiously add a mixture of chlorosulfuric acid (2.33 g, 20 mmol) and sulfuryl chloride (2.70 g, 20 mmol).

-

Reaction Conditions: Heat the mixture at 150°C for 2 hours.

-

Analysis: The products, a mixture of the corresponding chlorosulfonate and sulfonic acid, can be analyzed by NMR.

Friedel-Crafts Reactions

Friedel-Crafts reactions involve the alkylation or acylation of an aromatic ring.

-

Alkylation: An alkyl group is added using an alkyl halide, alkene, or alcohol in the presence of a Lewis acid catalyst. A significant limitation is the potential for carbocation rearrangements and polyalkylation, as the product is often more reactive than the starting material.

-

Acylation: An acyl group is introduced using an acyl halide or anhydride with a Lewis acid catalyst. The product, an aryl ketone, is less reactive than the starting material, thus preventing polyacylation.

Experimental Protocol: Friedel-Crafts Acylation of 1,3,5-Trimethoxybenzene

While a specific protocol for 1,3,5-trimethoxybenzene was not found with detailed quantitative yields in the initial search, a general procedure can be adapted from similar reactions. Sequential Friedel-Crafts acylation of 1,3,5-trimethoxybenzene has been reported to proceed in moderate yields (75% over two steps) using acetyl chloride and 3-methylbutanoyl chloride with aluminum chloride in CH₂Cl₂.[6]

Visualizing Reaction Pathways and Logic

Diagrams generated using Graphviz (DOT language) can effectively illustrate the logical relationships in directing effects and the general workflow of these experiments.

Caption: Directing effects of substituents in electrophilic aromatic substitution.

Caption: General experimental workflow for electrophilic aromatic substitution.

Conclusion

The regioselectivity of electrophilic aromatic substitution on trisubstituted benzenes is a predictable outcome based on the additive electronic and steric effects of the existing substituents. A thorough understanding of these principles is indispensable for the rational design of synthetic pathways in academic research and industrial applications, particularly in the field of drug development where precise molecular architecture is paramount. While general rules provide a strong predictive foundation, empirical data from experimental results remain crucial for fine-tuning reaction conditions and maximizing the yield of desired isomers.

References

- 1. Nitrosation and nitrous acid-catalysed nitration of anisole and 2,6-dimethylanisole - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. Study on Nitration of 1,2,3-Trichlorobenzene | Semantic Scholar [semanticscholar.org]

- 4. 2,6-Dimethylanisole | 1004-66-6 | Benchchem [benchchem.com]

- 5. US20040242932A1 - Aromatic sulfonation reactions - Google Patents [patents.google.com]

- 6. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of C3-Symmetry in the Applications of 1,3,5-Tris(4-iodophenyl)benzene: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5-Tris(4-iodophenyl)benzene is a highly versatile, C3-symmetric molecule that has garnered significant attention as a fundamental building block in materials science and has potential applications in drug development. Its unique propeller-like, trigonal structure, coupled with the reactivity of its three iodine atoms, makes it an ideal scaffold for the construction of complex, well-defined, and highly ordered supramolecular architectures. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a particular focus on how its inherent C3-symmetry governs its utility in the creation of advanced materials such as Metal-Organic Frameworks (MOFs), Covalent Organic Frameworks (COFs), Porous Organic Polymers (POPs), and dendrimers. Furthermore, this guide explores the prospective role of its C3-symmetric core in the rational design of novel therapeutics targeting homotrimeric proteins, a growing area of interest in drug discovery. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its adoption and exploration in diverse research and development settings.

Introduction

This compound (TIB) is an aromatic organic compound characterized by a central benzene ring symmetrically substituted at the 1, 3, and 5 positions with 4-iodophenyl groups.[1][2] This arrangement confers a high degree of structural rigidity and a distinct C3-symmetry, which are central to its applications.[1] The three iodine atoms serve as reactive handles for a variety of cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Stille couplings, enabling the precise construction of extended, multi-dimensional molecular architectures.[2][3]

The C3-symmetry of TIB is not merely a structural curiosity; it is the key determinant of its function as a building block for materials with highly ordered, porous structures. This intrinsic symmetry allows for the predictable self-assembly of TIB-derived linkers into crystalline frameworks with uniform pore sizes and high surface areas, properties that are highly sought after for applications in gas storage, separation, and catalysis.[1][4] In the realm of organic electronics, the C3-symmetric core can be functionalized to create star-shaped molecules with tailored photophysical properties for use in Organic Light-Emitting Diodes (OLEDs).[2]

More recently, the principle of C3-symmetry has been explored in drug design to target proteins that exist as homotrimers.[5] A number of viral proteins and cell signaling receptors, such as the tumor necrosis factor (TNF) receptor, exhibit this trimeric structure.[5] Consequently, C3-symmetric ligands are being investigated for their potential to achieve high-avidity binding and potent inhibition of these targets. While direct applications of TIB in this area are still emerging, its rigid, C3-symmetric scaffold presents an attractive starting point for the design of such novel therapeutic agents.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with the acid-catalyzed cyclotrimerization of 4-iodoacetophenone being a common method.[1] A two-step synthesis starting from 1,3,5-tribromobenzene has also been reported, offering an alternative pathway.[1]

Experimental Protocol: Two-Step Synthesis from 1,3,5-Tribromobenzene

This protocol is adapted from a reported literature procedure.[1]

Step 1: Synthesis of 1,3,5-Tris(4'-trimethylsilylphenyl)benzene

-

To a 100 mL three-necked flask, add 1,3,5-tribromobenzene (3.15 g, 10 mmol), p-trimethylsilylphenylboronic acid (7.72 g, 40 mmol), and Pd(PPh₃)₄ (293 mg, 0.24 mmol).

-

The flask is placed under a nitrogen atmosphere.

-

Add THF (20 mL) and a 2 mol/L aqueous solution of potassium carbonate (4.5 mL).

-

The reaction mixture is heated to 85-90°C and stirred for 48 hours.

-

After cooling, the crude product is purified by column chromatography using dichloromethane as the eluent to yield the intermediate, 1,3,5-tris(4'-trimethylsilylphenyl)benzene.

Step 2: Synthesis of this compound

-

Dissolve the intermediate from Step 1 in 100 mL of dichloromethane under a nitrogen atmosphere.

-

Slowly add a solution of iodine chloride (ICl, 4.05 g, 25 mmol) in dichloromethane (20 mL) dropwise.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Wash the reaction mixture with a 5% sodium thiosulfate solution.

-

Separate the organic layer, dry it over anhydrous MgSO₄, and concentrate it.

-

Purify the crude product by column chromatography using carbon tetrachloride as the eluent to obtain this compound as a light-yellow powder.

Table 1: Synthesis of this compound - Yield and Properties

| Synthetic Step | Product | Yield | Melting Point (°C) |

| Suzuki Coupling | 1,3,5-Tris(4'-trimethylsilylphenyl)benzene | ~78% | - |

| Iodination | This compound | 42% | 268-271 |

Applications in Materials Science

The C3-symmetry of TIB is a powerful tool for the bottom-up construction of porous crystalline materials. By functionalizing the iodine atoms with coordinating groups, TIB can be converted into a tritopic linker for the synthesis of MOFs and COFs. The rigid and well-defined geometry of this linker directs the formation of highly ordered, porous networks.

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

The carboxylated analogue of TIB, 1,3,5-Tris(4-carboxyphenyl)benzene (H₃BTB), is a widely used linker in MOF synthesis.[4][6][7] The C3-symmetry of H₃BTB is instrumental in the formation of highly porous and crystalline MOFs, such as MOF-177, which exhibits an exceptionally high surface area.[7] These materials have shown great promise in gas storage and separation.[4]

Table 2: Properties of MOFs Synthesized from C3-Symmetric Linkers

| MOF Name | Linker | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Application Highlight |

| MOF-177 | 1,3,5-Tris(4-carboxyphenyl)benzene | ~5000 | - | High hydrogen storage capacity[7] |

| DUT-32 | 4,4',4''-[benzene-1,3,5-triyltris(carbonylimino)]tris-benzoate | 6411 | 3.16 | Ultra-high porosity[8] |

| TCPB-HOF | 1,3,5-Tris(4-carboxyphenyl)benzene | 1095 | - | Reversible CO₂ sorption[9] |

Porous Organic Polymers (POPs)

The reactivity of the iodine atoms in TIB allows for its use as a monomer in the synthesis of POPs through cross-coupling reactions like Sonogashira coupling. The C3-symmetry of the TIB core leads to the formation of a rigid, three-dimensional network with inherent porosity.

Dendrimers

TIB can serve as the central core for the synthesis of dendrimers.[10] The three reactive sites allow for the divergent growth of dendritic wedges, leading to the formation of well-defined, monodisperse macromolecules.[10] The C3-symmetric core ensures a symmetrical and controlled overall architecture.

Organic Light-Emitting Diodes (OLEDs)

Derivatives of 1,3,5-Tris(4-hydroxyphenyl)benzene, a related C3-symmetric molecule, are used as precursors for host materials in OLEDs. The star-shaped architecture resulting from the C3-symmetric core provides good charge transport properties. Recent research into C3-symmetric multiple resonance delayed fluorescence emitters has shown promise for high-performance OLEDs.[11]

Table 3: Performance of OLEDs with C3-Symmetric Emitters/Hosts

| Emitter/Host Type | Max. External Quantum Efficiency (EQE) | Emission Color | Reference |

| C3-Symmetric MR-TADF Emitter | 36.3% | Green | [11] |

| C3-Symmetric MR-TADF Emitter | 28.8% | - | [11] |

| Bipolar Host with 1,3,5-triazine Core | 21.2% | Green | [12] |

| Bipolar Host with 1,3,5-triazine Core | 14.4% | Blue | [12] |

Potential Applications in Drug Development

The C3-symmetry of this compound makes it an intriguing scaffold for the design of ligands targeting homotrimeric proteins.[5] Many viral proteins and cell-surface receptors, such as the tumor necrosis factor-alpha (TNF-α) receptor, exist as trimers.[5]

Targeting Homotrimeric Proteins: The Case of TNF-α

TNF-α is a pro-inflammatory cytokine that plays a crucial role in various autoimmune diseases.[9][13][14][15][16] It functions as a homotrimer, and its signaling is initiated by binding to the trimeric TNF receptor 1 (TNFR1).[16] The design of C3-symmetric molecules that can bind to the TNF-α trimer or its receptor complex offers a rational approach to inhibit this interaction with high avidity.

The workflow for such a drug design strategy can be envisioned as follows:

Caption: Drug design workflow using a C3-symmetric scaffold.

TNF-α Signaling Pathway

Inhibition of the TNF-α signaling pathway is a validated therapeutic strategy. A C3-symmetric inhibitor could prevent the initial binding of TNF-α to its receptor, thereby blocking the downstream signaling cascade that leads to inflammation.

References

- 1. Page loading... [guidechem.com]

- 2. rsc.org [rsc.org]

- 3. nbinno.com [nbinno.com]

- 4. 1,3,5-Tris(4-carboxyphenyl)benzene | 50446-44-1 | Benchchem [benchchem.com]

- 5. C3-Symmetric Ligands in Drug Design: When the Target Controls the Aesthetics of the Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The first tritopic bridging ligand 1,3,5-tris(4-carboxyphenyl)-benzene (H3BTB) functionalized porous polyoxometalate-based metal–organic framework (POMOF): from design, synthesis to electrocatalytic properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. 1,3,5-Tris(4-carboxyphenyl)benzol ≥98%, ≤20 wt. % solvent | Sigma-Aldrich [sigmaaldrich.com]

- 8. A new metal–organic framework with ultra-high surface area - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Dendrimers: synthesis, applications, and properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Structure-assisted design of mechanism-based irreversible inhibitors of human rhinovirus 3C protease with potent antiviral activity against multiple rhinovirus serotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bosterbio.com [bosterbio.com]

- 14. TNF Signaling Pathway | Thermo Fisher Scientific - HK [thermofisher.com]

- 15. researchgate.net [researchgate.net]

- 16. creative-diagnostics.com [creative-diagnostics.com]

supramolecular self-assembly of 1,3,5-Tris(4-iodophenyl)benzene on surfaces

An In-depth Technical Guide to the Supramolecular Self-Assembly of 1,3,5-Tris(4-iodophenyl)benzene on Surfaces

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (TIPB) is a star-shaped aromatic molecule that has garnered significant attention in the fields of supramolecular chemistry and materials science.[1] Its distinctive C3-symmetric, propeller-like structure, composed of a central benzene ring connected to three iodophenyl arms, makes it an ideal building block for creating highly ordered, two-dimensional (2D) nanostructures on various surfaces.[1][2] The key to its self-assembly capabilities lies in the three iodine atoms, which act as powerful directors through specific, non-covalent interactions known as halogen bonds.

The stability of TIPB under normal conditions, combined with the reactivity of its iodine substituents, allows for a rich variety of on-surface phenomena.[1] These range from the formation of delicate, non-covalent porous networks governed by halogen bonding to the synthesis of robust, covalently linked organic frameworks through surface-mediated reactions.[3][4] This guide provides a comprehensive overview of the principles governing the self-assembly of TIPB on surfaces, details the experimental protocols used to study these systems, and presents key quantitative data derived from seminal research in the field.

Core Concepts

Supramolecular Self-Assembly on Surfaces

Supramolecular self-assembly is the spontaneous organization of molecules into stable, structurally well-defined aggregates through non-covalent interactions. When confined to a 2D surface, this process offers a powerful bottom-up approach to fabricating complex nanostructures. The final architecture is determined by a delicate balance between molecule-molecule interactions (e.g., halogen bonding, van der Waals forces) and molecule-substrate interactions.[5][6]

The Role of Halogen Bonding

Halogen bonding is a highly directional, non-covalent interaction between a halogen atom (the donor) and a Lewis base (the acceptor). In the case of TIPB self-assembly, the iodine atoms act as both donors and acceptors, leading to strong and specific I···I interactions that guide the formation of ordered networks.[7] The strength of these bonds increases in the order of Cl < Br < I.[7] These interactions often form predictable patterns, or "synthons," which act as the fundamental connecting motifs.

-

X2 and X3 Synthons: In TIPB assemblies, iodine atoms from adjacent molecules can form linear (Type-II) or bent (Type-I) interactions. These often result in dimeric (X2) or trimeric (X3) synthons, which are crucial for stabilizing the resulting porous structures.[2][4]

-

I4 Synthons: Under certain conditions, such as in the presence of specific solvents, more complex motifs involving four iodine atoms can form, leading to different network geometries.[5]

On-Surface Synthesis and Ullmann Coupling

Beyond non-covalent assembly, the iodine substituents of TIPB are excellent leaving groups, enabling on-surface chemical reactions to form covalent bonds.[1] The most relevant of these is the Ullmann coupling reaction, a process traditionally used in solution-phase synthesis that has been adapted for creating 2D covalent organic frameworks (COFs) on metallic surfaces.[8][9]

The process typically involves:

-

Adsorption: TIPB molecules are deposited onto a catalytically active surface (e.g., Au, Ag, Cu).

-

Dehalogenation: Upon thermal annealing, the carbon-iodine bond cleaves, leaving behind a surface-stabilized aryl radical and adsorbed iodine atoms.[8][10]

-

C-C Coupling: The highly reactive aryl radicals diffuse across the surface and react with each other to form new, robust carbon-carbon bonds, resulting in extended, covalently linked networks.[11][12]

Data Presentation: Properties and Assembly Parameters

Quantitative data for TIPB and its self-assembled structures are summarized below for easy comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₂₄H₁₅I₃ | [1] |

| Molar Mass | 684.09 g/mol | [1] |

| Appearance | White to light yellow solid/powder | [1][13] |

| Melting Point | 254-260 °C | [1][14] |

| Density | ~1.946 g/cm³ | [1] |

| CAS Number | 151417-38-8 | [1] |

Table 2: Supramolecular Structures of TIPB on Various Surfaces

| Substrate | Conditions | Observed Structure | Key Interactions / Synthons | Reference |

| Graphite / 1-Phenyloctane | Low Concentration (<10⁻⁹ mol/L) | Hexagonal porous network | Halogen bonding (X3 synthons) | [2] |

| Graphite / 1-Phenyloctane | High Concentration | Parallelogram porous network | Halogen bonding (X2 synthons) | [2] |

| Graphite / 1-Octanol | - | Porous network formed by dimers | Halogen bonding (I4 synthons) | [5] |

| Au(111) | Low Coverage, > Room Temp. | Covalent polygonal nanoarchitectures (at step edges) | C-C covalent bonds (Ullmann) | [3] |

| Au(111) | Increased Coverage | 2D halogen-bonded porous structures (on terraces) | Halogen bonding | [3] |

| Ag(111) | - | Periodic arrangement (bromo-analogue) | Interplay of halogen bonding and molecule-substrate interaction | [15][16][17] |

| Cu(111) | Room Temp. | On-surface Ullmann coupling (di-iodo analogue) | C-C covalent bonds, organometallic intermediates | [11] |

Experimental Protocols

Synthesis and Purification

The synthesis of TIPB and its derivatives often involves transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, to attach the iodophenyl arms to a central benzene core.[1][18] For surface science studies, high purity (>98%) is critical, as impurities can disrupt the formation of long-range ordered structures.[13] Purification is typically achieved through column chromatography and/or recrystallization.

Substrate Preparation

The quality of the substrate is paramount for achieving well-ordered self-assembly.

-

Single Crystal Metals (Au(111), Ag(111), Cu(111)): Substrates are cleaned in an ultra-high vacuum (UHV) chamber. The typical procedure involves multiple cycles of sputtering with noble gas ions (e.g., Ar⁺) to remove surface contaminants, followed by thermal annealing at high temperatures to restore a clean, atomically flat, and well-ordered crystalline surface.[11][19]

-

Graphite (HOPG): Highly Oriented Pyrolytic Graphite is prepared by mechanical cleavage using adhesive tape to expose a fresh, atomically flat surface immediately before use.

Molecular Deposition

-

For Solid-Liquid Interface Studies: A solution of TIPB in a suitable solvent (e.g., 1-phenyloctane, 1-octanol) is prepared at a specific concentration.[2][5] A small droplet of this solution is then applied to a freshly cleaved graphite surface. The self-assembly process occurs spontaneously at the interface.

-

For UHV Studies: TIPB is deposited onto the clean substrate in a UHV environment via thermal sublimation. The solid material is placed in a Knudsen cell or a similar evaporator and heated until it sublimes. A shutter controls the deposition, and a quartz crystal microbalance can be used to monitor the deposition rate and coverage. The substrate can be held at various temperatures during or after deposition to control the resulting structures.[4]

Key Characterization Techniques

-

Scanning Tunneling Microscopy (STM): STM is the primary tool for visualizing self-assembled molecular networks on conductive surfaces with sub-molecular resolution.[5] It operates by scanning a sharp metallic tip over the surface and measuring the quantum tunneling current.

-

Typical UHV-STM Conditions: Measurements are often performed at low temperatures (e.g., 5 K, 78 K) to minimize thermal drift and molecular diffusion.[15] Tunneling parameters are typically in the range of V_bias = -1.5 V to +1.5 V and I_t = 10 pA to 100 pA.[11][15]

-

Typical Liquid-STM Conditions: Imaging is performed at room temperature with the tip immersed in the solution covering the substrate.

-

-

X-ray Photoelectron Spectroscopy (XPS): XPS is used to determine the elemental composition and chemical state of the surface.[4] By monitoring the core-level spectra of relevant elements (e.g., C 1s, Br 3d for the bromo-analogue), it can track the progress of on-surface reactions, such as the cleavage of the C-I bond during Ullmann coupling, which is observed as a shift in the binding energy of the core levels.[20]

Visualizations: Structures and Processes

Molecular and Supramolecular Structures

References

- 1. nbinno.com [nbinno.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. par.nsf.gov [par.nsf.gov]

- 9. Interfacial electric fields catalyze Ullmann coupling reactions on gold surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. This compound | 151417-38-8 | TCI Deutschland GmbH [tcichemicals.com]

- 14. This compound 98 151417-38-8 [sigmaaldrich.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Substrate-Selective Intermolecular Interaction and the Molecular Self-Assemblies: 1,3,5-Tris(4-bromophenyl)benzene Molecules on the Ag(111) and Si(111) (√3 × √3)-Ag Surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 1,3,5-Triphenylbenzene: a versatile photoluminescent chemo-sensor platform and supramolecular building block - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02658K [pubs.rsc.org]

- 19. Surface mediated synthesis of 2D covalent organic frameworks: 1,3,5-tris(4-bromophenyl)benzene on graphite(001), Cu(111), and Ag(110) - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 20. portal.research.lu.se [portal.research.lu.se]

An In-depth Technical Guide to Halogen Bonding in 1,3,5-Tris(4-iodophenyl)benzene Networks